molecular formula C13H18O2 B7845283 3'-Methyl-4'-n-propoxypropiophenone

3'-Methyl-4'-n-propoxypropiophenone

Cat. No.: B7845283
M. Wt: 206.28 g/mol
InChI Key: LAVFSHZPHCZWNJ-UHFFFAOYSA-N
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Description

3'-Methyl-4'-n-propoxypropiophenone is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of propiophenone, featuring a methyl group at the 3' position and a propoxy group at the 4' position on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Methyl-4'-n-propoxypropiophenone typically involves the Friedel-Crafts acylation reaction. In this process, propiophenone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the large volumes of reactants and products. The process is monitored using advanced analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3'-Methyl-4'-n-propoxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of halogenated derivatives or esters.

Scientific Research Applications

3'-Methyl-4'-n-propoxypropiophenone has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of fine chemicals and materials, such as catalysts and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3'-Methyl-4'-n-propoxypropiophenone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3'-Methyl-4'-n-propoxypropiophenone is similar to other propiophenone derivatives, such as 4'-Methylpropiophenone and 3'-Methylpropiophenone. its unique combination of a methyl group and a propoxy group distinguishes it from these compounds. The presence of the propoxy group can influence its reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-8-15-13-7-6-11(9-10(13)3)12(14)5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVFSHZPHCZWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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